
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including their use as antihistamines, antipsychotics, and antidepressants. This particular compound has been studied for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors, which play a role in various physiological processes such as vasoconstriction and neurotransmission .
準備方法
The synthesis of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent. One common synthetic route includes the following steps:
Formation of 2-methoxyphenylpiperazine: This can be achieved by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of solvents.
化学反応の分析
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound has been investigated for its interactions with biological targets, such as alpha1-adrenergic receptors, which are involved in cardiovascular and neurological functions.
作用機序
The mechanism of action of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and neurotransmitter release. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced anxiety .
類似化合物との比較
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol can be compared with other piperazine derivatives, such as:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
What sets this compound apart is its specific structure, which may confer unique binding properties and pharmacokinetic profiles, making it a promising candidate for further research and development.
特性
CAS番号 |
93162-31-3 |
|---|---|
分子式 |
C16H26N2O3 |
分子量 |
294.39 g/mol |
IUPAC名 |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol |
InChI |
InChI=1S/C16H26N2O3/c1-20-16-6-3-2-5-15(16)18-10-8-17(9-11-18)7-4-13-21-14-12-19/h2-3,5-6,19H,4,7-14H2,1H3 |
InChIキー |
CXTBTNLJQDHUKK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)

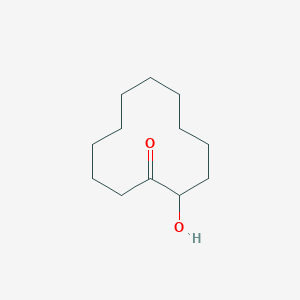

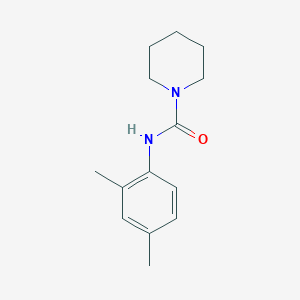


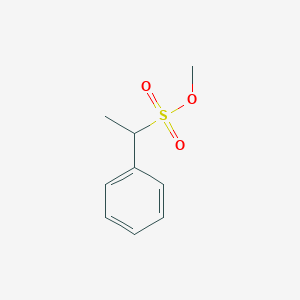

![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)

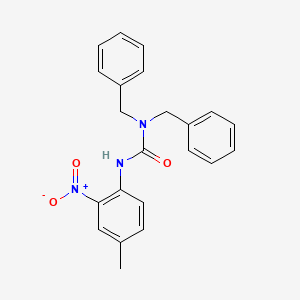
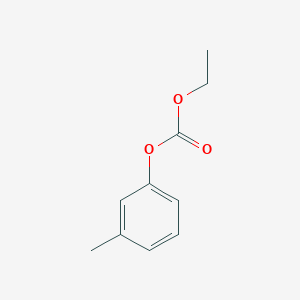
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)
